N-[(5-methylfuran-2-yl)methyl]ethanamine
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Overview
Description
“N-[(5-methylfuran-2-yl)methyl]ethanamine” is a chemical compound with the CAS Number: 14003-16-8 . It has a molecular weight of 111.14 and its physical form is liquid .
Physical And Chemical Properties Analysis
“N-[(5-methylfuran-2-yl)methyl]ethanamine” is a liquid at room temperature . It has a molecular weight of 111.14 .Scientific Research Applications
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Vibrational Characterization and Molecular Electronic Investigations
- Field : Spectroscopy
- Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents .
- Methods : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
- Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
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Catalyst-free synthesis of biodiesel precursors
- Field : Green Chemistry
- Application : A catalyst-free method was developed to produce bis (furan-2-yl)methane derivatives (BFMs) from furfuryl alcohol derivatives (FAs) in the presence of H2O and air .
- Methods : The method involves the use of H2O and air mediated free radical decarboxylation .
- Results : An 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) and a 59% total yield of C11 biodiesel was obtained from 5-methylfurfural (5-MF) .
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Metal-Catalyzed Reactions
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Biodiesel Precursors from Biomass-Based Furfuryl Alcohols
- Field : Green Chemistry
- Application : A catalyst-free method was developed to produce bis (furan-2-yl)methane derivatives (BFMs) from biomass-based furfuryl alcohols in the presence of H2O and air .
- Methods : The method involves the use of H2O and air mediated free radical decarboxylation .
- Results : An 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) and a 59% total yield of C11 biodiesel was obtained from 5-methylfurfural (5-MF) .
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Synthesis of C16 Fuel Precursor
- Production of Biodiesel from Biomass Resources
- Field : Green Chemistry
- Application : Production of biodiesel from biomass resources usually requires elongation of carbon numbers from typical C5 and C6 platform molecules through C–C coupling reactions, which were catalyzed by acid, base or metal catalysts traditionally .
- Methods : A catalyst-free method was developed to produce bis (furan-2-yl)methane derivatives (BFMs) from biomass-based furfuryl alcohols in the presence of H2O and air without any other additional catalysts .
- Results : An 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) and a 59% total yield of C11 biodiesel was obtained from 5-methylfurfural (5-MF) .
Safety And Hazards
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-6-8-5-4-7(2)10-8/h4-5,9H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNDMNKUTSKBDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938718 |
Source
|
Record name | N-[(5-Methylfuran-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylfuran-2-yl)methyl]ethanamine | |
CAS RN |
175915-12-5 |
Source
|
Record name | N-[(5-Methylfuran-2-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175915-12-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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